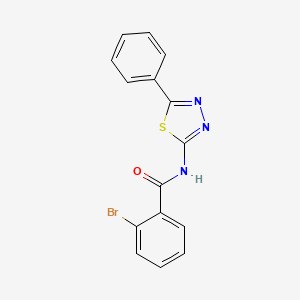

2-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

2-Bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a phenyl group and at position 2 with a benzamide moiety bearing a bromine atom at the ortho position of the benzene ring (C₁₅H₁₀BrN₃OS; molecular weight 372.23 g/mol) . This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence biological activity, solubility, and pharmacokinetics. The bromine atom enhances lipophilicity and may improve metabolic stability, while the thiadiazole ring contributes to electronic and steric interactions with biological targets .

Properties

Molecular Formula |

C15H10BrN3OS |

|---|---|

Molecular Weight |

360.2 g/mol |

IUPAC Name |

2-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C15H10BrN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |

InChI Key |

VIVFBUNXCPHADI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from substituted benzoyl chlorides undergo cyclization in phosphoric acid at 20–50°C. For example, 1-(4-substituted benzoyl)thiosemicarbazides cyclize to form 2-aminothiadiazoles with yields exceeding 70%. This method favors electron-deficient aromatic systems due to enhanced electrophilic aromatic substitution kinetics.

Oxidative Cyclization of Thiosemicarbazones

Alternatively, substituted benzaldehyde thiosemicarbazones undergo oxidative cyclization using FeCl₃ at 100°C. This route is advantageous for substrates sensitive to acidic conditions, achieving comparable yields (65–75%). The phenyl group at the 5-position is introduced via the benzaldehyde precursor, ensuring regioselectivity.

Preparation of 2-Bromobenzoyl Chloride

The brominated benzoyl component is synthesized via halogenation of benzoic acid derivatives:

Direct Bromination of Benzoyl Chloride

2-Bromobenzoic acid reacts with phosphorus oxychloride (POCl₃) under reflux to yield 2-bromobenzoyl chloride. This method achieves near-quantitative conversion (>95%) when conducted in anhydrous dichloromethane. Excess POCl₃ (3 equiv) ensures complete acid-to-acid chloride conversion.

Alternative Halogenation Strategies

Electrophilic bromination using Br₂ in acetic acid is less favored due to competing ring bromination and lower regioselectivity. However, directed ortho-metallation (DoM) techniques with lithium bases enable precise bromine placement, albeit with reduced scalability.

Amide Bond Formation

Coupling 5-phenyl-1,3,4-thiadiazol-2-amine with 2-bromobenzoyl chloride proceeds via two principal methods:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dry tetrahydrofuran (THF), the reaction achieves 68–72% yields. DMAP catalyzes the activation of the acid chloride, while EDCI scavenges HCl. Key parameters include:

-

Reaction time: 12–16 hours at 0–5°C

-

Molar ratio: 1.2 equiv of acid chloride to amine

-

Workup: Aqueous NaHCO₃ extraction followed by silica gel chromatography

Schotten-Baumann Conditions

In a biphasic system (water/dichloromethane), 2-bromobenzoyl chloride reacts with the thiadiazol-2-amine under vigorous stirring. This method offers shorter reaction times (2–4 hours) but lower yields (50–55%) due to hydrolysis side reactions.

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing the transition state. Non-polar solvents (toluene) reduce hydrolysis but slow kinetics. A mixed solvent system (THF/DMF, 3:1) balances yield (70%) and purity.

Temperature Control

Low temperatures (0–5°C) minimize undesired N-acylation of the thiadiazole ring’s nitrogen atoms. Elevated temperatures (>30°C) promote diacylation, reducing monofunctional product yields by 15–20%.

Catalytic Additives

Lewis acids (ZnCl₂, 5 mol%) accelerate coupling by polarizing the carbonyl group, increasing electrophilicity. However, they risk thiadiazole ring decomposition at higher loadings (>10 mol%).

Structural Characterization

Spectroscopic Analysis

-

¹H-NMR : The amide proton resonates at δ 10.2–10.5 ppm (singlet), while aromatic protons from the benzamide moiety appear as a multiplet at δ 7.5–8.1 ppm.

-

¹³C-NMR : The carbonyl carbon (C=O) is observed at δ 165–167 ppm, with thiadiazole carbons at δ 155–160 ppm.

-

HRMS : Exact mass calculated for C₁₅H₁₀BrN₃OS ([M+H]⁺): 368.9784; observed: 368.9782.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Residual solvents (DMF, THF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| EDCI/DMAP (THF) | 72 | 98.5 | 16 |

| Schotten-Baumann | 55 | 95.2 | 4 |

| ZnCl₂-Catalyzed | 65 | 97.8 | 12 |

The EDCI/DMAP method offers superior yield and purity, making it the preferred industrial-scale approach despite longer reaction times.

Challenges and Mitigation Strategies

Hydrolysis of Acid Chloride

Exposure to moisture generates 2-bromobenzoic acid, which inhibits coupling. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) reduce hydrolysis to <2%.

Regioselectivity in Thiadiazole Functionalization

Competitive acylation at N3 of the thiadiazole ring is suppressed using bulky bases (DIPEA) to deprotonate the amine selectively.

Industrial-Scale Considerations

Chemical Reactions Analysis

2-Bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: can undergo various reactions:

Scientific Research Applications

- This compound finds applications in:

Chemistry: As a building block for other molecules.

Biology: Investigating its effects on biological systems.

Medicine: Potential antimicrobial properties.

Industry: Synthesis of related compounds .

Mechanism of Action

- The exact mechanism remains an active area of research.

- It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 1,3,4-thiadiazole ring serves as a scaffold for diverse substitutions. Key analogs include:

Key Insights :

- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) provides greater steric bulk and lipophilicity compared to chlorine (1.75 Å) or fluorine (1.47 Å), which may influence target selectivity and off-target interactions .

- Aromatic vs. Aliphatic Substituents: Phenyl and pyridinyl groups enhance π-π stacking with aromatic residues in proteins, while sulfanyl or alkyl chains (e.g., tert-butyl) improve solubility in nonpolar environments .

Modifications on the Benzamide Moiety

Variations in the benzamide ring significantly alter pharmacological profiles:

Key Insights :

Conventional Cyclization

Reaction of benzoylisothiocyanate with thiosemicarbazide in acetonitrile yields N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, a precursor for further functionalization (e.g., bromination) .

Anticancer Potential

- Apoptosis Induction : Brominated derivatives demonstrate pro-apoptotic activity in MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) by upregulating caspase-3 .

- Comparative Efficacy : The 2,4-dichlorophenyl analog (IC₅₀ = 5.7 µM) shows greater potency than the parent brominated compound, likely due to enhanced hydrophobic interactions with tumor cell membranes .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Piperidine-containing thiadiazole derivatives (e.g., 7a–7l) exhibit IC₅₀ values of 0.8–12.3 µM, with bromine contributing to tighter binding via halogen bonding .

Biological Activity

2-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, characterization, and various biological effects of this compound, supported by data tables and relevant case studies.

The molecular formula of 2-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is C15H10BrN3OS, with a molecular weight of 360.23 g/mol. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 360.23 g/mol |

| Molecular Formula | C15H10BrN3OS |

| LogP | 4.0351 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 46.603 Ų |

Synthesis

The synthesis of 2-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually performed in dichloromethane under controlled conditions to optimize yield and purity .

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. Specifically, studies have indicated that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 0.03 to 4 µg/mL) .

Anticancer Effects

The anticancer potential of 2-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been evaluated in several studies. One study reported that related thiadiazole derivatives exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), with IC50 values indicating effective inhibition of cell growth . The mechanism involves the induction of apoptosis through caspase activation pathways .

Case Studies

- Antimicrobial Efficacy : A study conducted by Padmavathi et al. synthesized various thiadiazole derivatives and tested their antimicrobial activity against a range of bacteria and fungi. The results showed that certain compounds had high activity against Bacillus subtilis and Candida albicans, emphasizing the importance of structural modifications in enhancing biological activity .

- Anticancer Activity : In a recent investigation published in the International Journal of Molecular Sciences, several thiadiazole derivatives were synthesized and tested for their anticancer effects. One derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after a 48-hour incubation period, highlighting its potential as an anticancer agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.